molecular formula C19H16N4O4 B13572592 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B13572592
M. Wt: 364.4 g/mol
InChI Key: STRGCQDWXMIUPW-UHFFFAOYSA-N
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Description

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a triazole ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Acetic Acid: The final step involves coupling the triazole-Fmoc intermediate with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the Fmoc group.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during coupling reactions, preventing unwanted side reactions. The triazole ring provides stability and can participate in various chemical reactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of the triazole ring, which imparts additional stability and reactivity compared to other Fmoc-protected compounds. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,4-triazol-1-yl]acetic acid

InChI

InChI=1S/C19H16N4O4/c24-17(25)9-23-11-20-18(22-23)21-19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,24,25)(H,21,22,26)

InChI Key

STRGCQDWXMIUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NN(C=N4)CC(=O)O

Origin of Product

United States

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